

Application Notes and Protocols for TX1-85-1 in In Vitro Assays

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Compound of Interest

Compound Name: TX1-85-1

Cat. No.: B611516

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **TX1-85-1**, a selective and irreversible inhibitor of HER3 (ErbB3), in various in vitro assays. Detailed protocols, data interpretation guidelines, and signaling pathway information are included to facilitate your research and development efforts.

Introduction

TX1-85-1 is a potent and specific covalent inhibitor of the HER3 receptor, a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.^{[1][2]} Unlike other members of its family, HER3 possesses very weak to no intrinsic kinase activity and is therefore considered a pseudokinase.^{[3][4]} It functions primarily by forming heterodimers with other receptor tyrosine kinases, such as HER2 or c-Met, leading to the activation of downstream signaling pathways, most notably the PI3K/AKT pathway, which is crucial for cell proliferation and survival.^{[3][5]} **TX1-85-1** covalently binds to Cys721 in the ATP-binding site of HER3, leading to the inhibition of HER3-dependent signaling and partial degradation of the HER3 protein.^{[1][2][6][7]}

Quantitative Data Summary

The following table summarizes the key in vitro activities of **TX1-85-1** across various assays and cell lines. This data provides a reference for the expected potency of the compound and

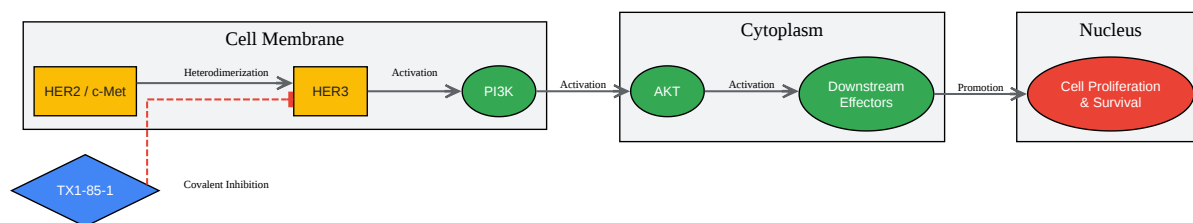
can guide concentration selection for your experiments.

Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical Assay	Recombinant HER3 Kinase Domain	IC50	23 nM	[1][2][6][8] [1][9] [1][9] [1][9]
Anti-Proliferation Assay	Ovcar8 (Ovarian Cancer)	EC50	9.9 μ M	
HCC827 GR6 (Lung Cancer)	EC50	11.5 μ M	[1][9]	
PC9 GR4 (Lung Cancer)	EC50	16.9 μ M	[1][9]	
Cellular Target Engagement	PC9 GR4 (Lung Cancer)	Concentration for complete target engagement	5 μ M	[3][6][10]

Note: The IC50 value represents the concentration of **TX1-85-1** required to inhibit 50% of the HER3 kinase activity in a cell-free biochemical assay. The EC50 values represent the concentration required to inhibit 50% of cell proliferation in culture. The discrepancy between the biochemical potency (nM range) and cellular anti-proliferative activity (μ M range) suggests that while **TX1-85-1** effectively engages its target in cells, potent inhibition of cell growth may require higher concentrations or be influenced by other cellular factors.[\[3\]\[5\]\[11\]](#)

Signaling Pathway

TX1-85-1 targets HER3, a key node in oncogenic signaling. The following diagram illustrates the HER3 signaling pathway and the point of intervention by **TX1-85-1**.

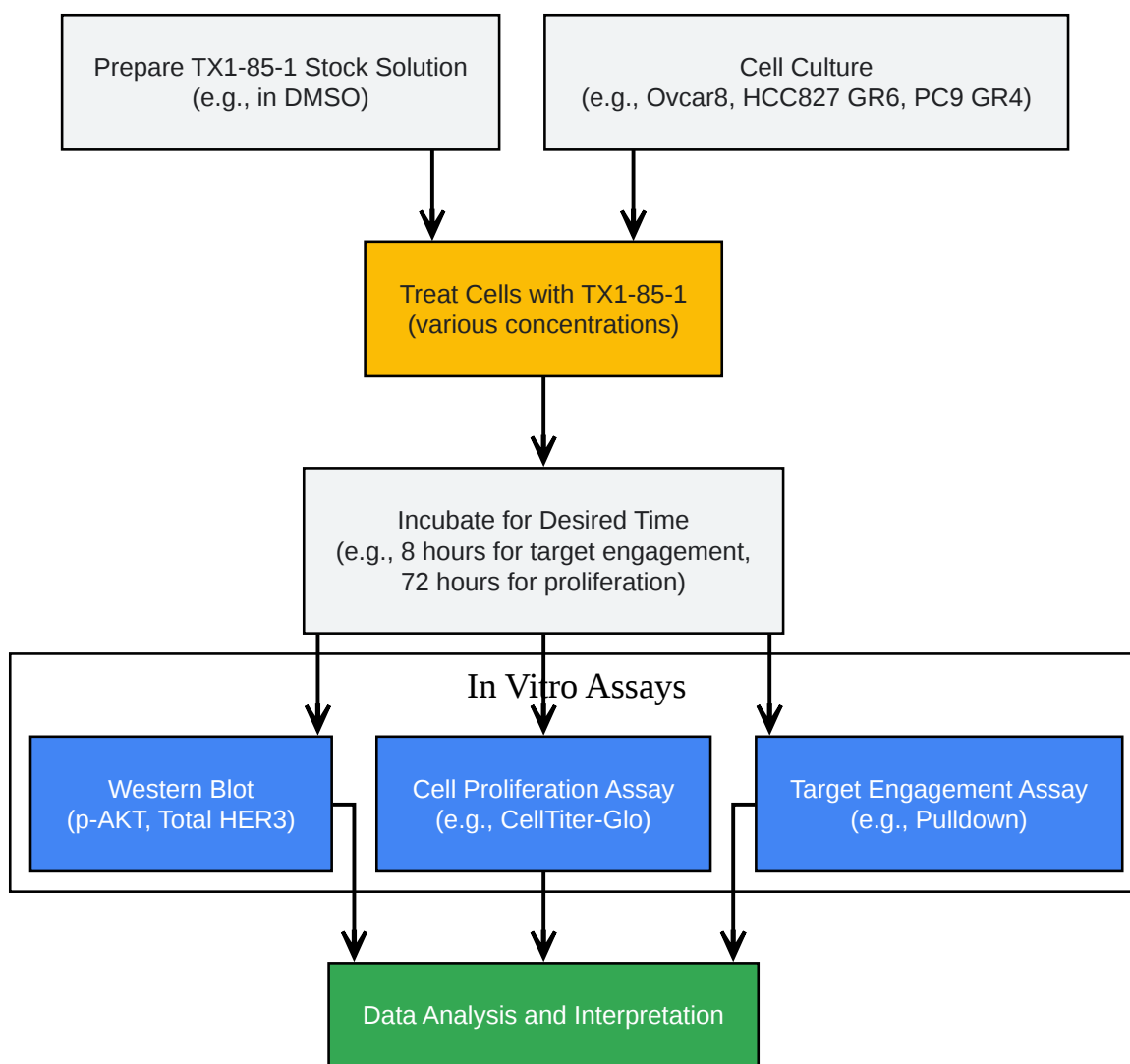


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Caption: HER3 signaling pathway and inhibition by **TX1-85-1**.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro effects of **TX1-85-1**.



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Caption: General experimental workflow for in vitro studies with **TX1-85-1**.

Experimental Protocols

In Vitro Kinase FRET Binding Assay

This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay used to determine the IC₅₀ of **TX1-85-1** against the HER3 kinase domain.

Materials:

- Recombinant HER3 kinase domain (amino acids 665-1001)

- LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tagged antibody)
- Kinase Tracer 236
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **TX1-85-1**
- DMSO
- 384-well microplates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

- Prepare Reagents:
 - Prepare a 1X Kinase Buffer A solution.
 - Prepare a serial dilution of **TX1-85-1** in DMSO. Then, dilute the compound in Kinase Buffer A to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
 - Prepare a solution of HER3 kinase and Eu-anti-GST antibody in Kinase Buffer A.
 - Prepare a solution of Kinase Tracer 236 in Kinase Buffer A.
- Assay Plate Setup:
 - Add 5 µL of the diluted **TX1-85-1** or DMSO control to the wells of a 384-well plate.
 - Add 5 µL of the HER3 kinase/antibody mixture to each well.
 - Add 5 µL of the Kinase Tracer 236 solution to each well.
- Incubation:
 - Incubate the plate at room temperature for 1 hour, protected from light.

- Measurement:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the **TX1-85-1** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HER3 Pulldown Experiment for Target Engagement

This protocol describes a method to confirm that **TX1-85-1** engages HER3 within cells using a biotinylated version of the compound (**TX1-85-1**-biotin).

Materials:

- PC9 GR4 cells
- **TX1-85-1**
- **TX1-85-1**-biotin
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Streptavidin-coated magnetic beads
- Anti-HER3 antibody
- SDS-PAGE and Western blotting reagents

Procedure:

- Cell Treatment:
 - Seed PC9 GR4 cells and allow them to adhere overnight.

- Pre-treat the cells with varying concentrations of non-biotinylated **TX1-85-1** (e.g., 0-10 μ M) for 8 hours. This step is for competition to show specific binding.
- Cell Lysis:
 - Wash the cells with cold PBS and lyse them in lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Labeling with Biotinylated Probe:
 - Add **TX1-85-1**-biotin to the cell lysates at a fixed concentration and incubate to allow binding to available HER3.
- Pulldown:
 - Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated **TX1-85-1**-HER3 complexes.
 - Wash the beads several times with lysis buffer to remove non-specific binders.
- Western Blotting:
 - Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with an anti-HER3 antibody to detect the amount of pulled-down HER3.

Expected Outcome: Pre-treatment with non-biotinylated **TX1-85-1** should result in a dose-dependent decrease in the amount of HER3 pulled down by **TX1-85-1**-biotin, indicating successful target engagement by the non-biotinylated compound.

Anti-Proliferation Assay

This protocol outlines a method to determine the effect of **TX1-85-1** on the proliferation of cancer cell lines.

Materials:

- Ovc8, HCC827 GR6, or PC9 GR4 cells
- Complete cell culture medium
- **TX1-85-1**
- DMSO
- 96-well clear-bottom white plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).
 - Allow the cells to adhere overnight.
- Compound Treatment:
 - Prepare a serial dilution of **TX1-85-1** in complete culture medium.
 - Remove the old medium from the cells and add the medium containing the various concentrations of **TX1-85-1** or a DMSO control.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

- Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Normalize the luminescence readings of the treated wells to the DMSO control wells.
 - Plot the percentage of cell viability against the logarithm of the **TX1-85-1** concentration and fit the data to a dose-response curve to calculate the EC50 value.

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